molecular formula C10H25NO3Si B1661995 1-Propanamine, N-methyl-3-(triethoxysilyl)- CAS No. 6044-50-4

1-Propanamine, N-methyl-3-(triethoxysilyl)-

Cat. No.: B1661995
CAS No.: 6044-50-4
M. Wt: 235.4 g/mol
InChI Key: DTPZJXALAREFEY-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

1-Propanamine, N-methyl-3-(triethoxysilyl)- is classified as an organosilicon compound, specifically belonging to the aminosilane family of chemical compounds. The compound carries the Chemical Abstracts Service registry number 6044-50-4, which serves as its unique chemical identifier in global databases. Its European Community number is designated as 227-934-3, further establishing its regulatory classification within international chemical commerce. The compound's fundamental structure consists of a propyl chain backbone connecting an N-methylamino group to a triethoxysilyl functional group, creating a bifunctional molecule that exhibits both organic and inorganic reactivity characteristics.

The molecular formula C₁₀H₂₅NO₃Si indicates the presence of ten carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one silicon atom. This composition places the compound within the broader category of carbofunctional organosilanes, defined as organosilanes with functional groups connected through hydrocarbon chains. The compound's classification as an aminosilane derives from the presence of the amino functional group, which provides reactive sites for chemical bonding with various organic polymers and resins.

The compound exhibits liquid physical state at room temperature, appearing as a colorless to light yellow clear liquid. Its density is calculated at approximately 0.915 grams per cubic centimeter, and it demonstrates moisture sensitivity, requiring storage under inert gas conditions to maintain stability. The compound's predicted pKa value of 10.62 indicates its basic character, consistent with the presence of the amino functional group.

Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for this compound is N-methyl-3-triethoxysilylpropan-1-amine. This nomenclature follows standard organic chemistry naming conventions, identifying the propyl backbone, the N-methyl substitution on the amino group, and the triethoxysilyl functional group at the third carbon position. The compound is also commonly referred to by several alternative chemical names that emphasize different structural aspects of the molecule.

The designation "(3-(Methylamino)propyl)triethoxysilane" highlights the methylamino functionality attached to the propyl chain and its connection to the triethoxysilane group. This nomenclature is frequently employed in industrial and commercial contexts, as it clearly indicates the functional groups present in the molecule. Another commonly used name, "N-Methyl-3-(triethoxysilyl)propylamine," emphasizes the compound's classification as a propylamine derivative with triethoxysilyl substitution.

Commercial and trade designations for this compound include various alphanumeric codes used by chemical suppliers and manufacturers. The MDL number MFCD24842713 serves as an internal database identifier, while the Reaxys Registry Number 1929213 provides access to detailed chemical information in specialized databases. The compound may also be encountered under trade names such as those used by silicone manufacturers, though these vary depending on the specific supplier and intended application.

Additional synonyms found in chemical literature include "gamma-methylaminopropyltriethoxysilane," which uses the Greek letter gamma to designate the position of the amino group relative to the silicon atom. The compound's InChI key DTPZJXALAREFEY-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational chemistry applications. These various nomenclature systems reflect the compound's importance across different sectors of chemistry and industry.

Historical Development and Scientific Context

The development of 1-Propanamine, N-methyl-3-(triethoxysilyl)- occurred within the broader historical context of organosilicon chemistry advancement. The field of organosilicon chemistry traces its origins to the pioneering work of Charles Friedel and James Crafts in 1863, who synthesized the first organosilicon compound, tetraethylsilane. This foundational work established the principles for carbon-silicon bond formation that would later enable the development of more complex organosilicon compounds, including aminosilanes.

The systematic study of organosilicon compounds was significantly advanced by Frederic S. Kipping in the early twentieth century, who coined the term "silicone" and developed many fundamental synthetic methods for organosilicon chemistry. Kipping's work with Grignard reagents to prepare alkylsilanes and arylsilanes provided essential methodological foundations that would later be applied to the synthesis of functional organosilanes like aminosilanes. His preparation of silicone oligomers and polymers demonstrated the potential for silicon-based materials in industrial applications.

The Direct process, developed for the industrial production of organosilicon chlorides, provided the technological foundation necessary for large-scale aminosilane production. This process, which involves the reaction of methyl chloride with silicon-copper alloy to produce methylchlorosilanes, enabled the economical synthesis of silicon-containing intermediates that could be further functionalized to create aminosilanes. The annual production of approximately one million tons of organosilicon compounds through this route indicates the industrial significance of these synthetic pathways.

The specific development of aminosilane coupling agents emerged from the recognition that bifunctional molecules could serve as bridges between organic and inorganic materials. The concept of using silane coupling agents to improve adhesion between dissimilar materials gained prominence in the mid-twentieth century as advanced composite materials became increasingly important in aerospace, automotive, and electronics applications. The amino functionality in compounds like 1-Propanamine, N-methyl-3-(triethoxysilyl)- provides reactive sites for bonding with organic polymers, while the triethoxysilyl group enables chemical coupling to inorganic surfaces.

Position within Aminosilane Chemistry

1-Propanamine, N-methyl-3-(triethoxysilyl)- occupies a significant position within the aminosilane family of compounds, representing a secondary amine variant of the more commonly encountered primary aminosilanes. Aminosilanes are characterized as bifunctional organosilicon compounds that possess both amino groups and hydrolyzable alkoxy groups attached to silicon. This dual functionality enables them to serve as molecular bridges between organic polymers and inorganic substrates, making them valuable as coupling agents, adhesion promoters, and surface modifiers.

The aminosilane family encompasses various structural types, including mono-amino silanes, di-amino silanes, tri-amino silanes, and specialized variants such as piperazinyl silanes and cyclohexylamino silanes. Within this classification system, 1-Propanamine, N-methyl-3-(triethoxysilyl)- falls into the mono-amino silane category, specifically as a secondary amine derivative due to the N-methyl substitution. This structural feature distinguishes it from primary aminosilanes such as 3-aminopropyltriethoxysilane, which contains an unsubstituted amino group.

The compound's three-carbon propyl chain linking the amino and silyl functionalities represents the most common spacer length in commercially significant aminosilanes. This propyl spacer provides sufficient molecular flexibility while maintaining effective coupling between the reactive sites. The triethoxysilyl group enables hydrolysis to form silanol groups, which can subsequently condense to form siloxane bonds with inorganic surfaces or with other silanol-containing molecules. The hydrolysis and condensation behavior of the triethoxysilyl group is critical to the compound's function as a coupling agent.

The N-methyl substitution in 1-Propanamine, N-methyl-3-(triethoxysilyl)- influences both the basicity and steric properties of the amino group compared to primary aminosilanes. The predicted pKa value of 10.62 indicates that this secondary amine retains significant basicity, enabling reactions with electrophilic species in polymer systems. However, the methyl substitution may provide different reactivity patterns compared to primary amines when interacting with epoxy groups, isocyanates, or other reactive functionalities commonly found in polymer systems.

Structural Comparison with Related Organosilanes

The structural characteristics of 1-Propanamine, N-methyl-3-(triethoxysilyl)- can be effectively understood through comparison with related organosilicon compounds that share similar functional group arrangements or applications. The most directly comparable compound is 3-aminopropyltriethoxysilane, which differs primarily in the absence of the N-methyl substitution on the amino group. This primary aminosilane, with the molecular formula C₉H₂₃NO₃Si, has served as one of the earliest and most widely used coupling agents in the aminosilane family, with over forty years of commercial application history.

Compound Molecular Formula Molecular Weight Amino Type Boiling Point
1-Propanamine, N-methyl-3-(triethoxysilyl)- C₁₀H₂₅NO₃Si 235.4 g/mol Secondary 120-121°C
3-Aminopropyltriethoxysilane C₉H₂₃NO₃Si 221.4 g/mol Primary ~217°C
Bis[3-(triethoxysilyl)propyl]amine C₁₈H₄₃NO₆Si₂ 425.7 g/mol Secondary 160°C

The comparison with bis[3-(triethoxysilyl)propyl]amine reveals the structural possibilities for creating more complex aminosilane architectures. This bis-silane compound contains two triethoxysilyl groups connected through a secondary amine bridge, resulting in a molecular weight of 425.7 grams per mole and significantly different physical properties. The presence of two silyl groups provides enhanced cross-linking potential and different hydrolysis characteristics compared to mono-silyl compounds.

The structural arrangement of the triethoxysilyl group in 1-Propanamine, N-methyl-3-(triethoxysilyl)- follows the general pattern established for aminosilane coupling agents, where ethoxy groups serve as the hydrolyzable functionality. The choice of ethoxy over methoxy or other alkoxy groups influences both the hydrolysis rate and the volatility of the alcohol byproducts formed during condensation reactions. Triethyl silanol groups formed upon hydrolysis can undergo further condensation to create siloxane networks, which is fundamental to the compound's coupling mechanism.

The propyl spacer chain length in 1-Propanamine, N-methyl-3-(triethoxysilyl)- represents an optimization between molecular flexibility and coupling efficiency. Shorter spacer chains, such as those found in aminoethyltriethoxysilanes, may provide less flexibility for accommodating surface roughness or polymer chain arrangements. Longer spacer chains could potentially reduce coupling efficiency due to increased molecular mobility and reduced surface interaction. The three-carbon propyl chain has proven effective across numerous applications, establishing it as a standard configuration in aminosilane design.

The N-methyl substitution pattern distinguishes this compound from both primary aminosilanes and fully substituted tertiary aminosilanes. This secondary amine configuration provides a balance between reactivity and steric accessibility, potentially offering advantages in specific polymer systems where primary amines might be too reactive or tertiary amines insufficient for cross-linking requirements. The structural comparison demonstrates how subtle modifications in aminosilane architecture can lead to compounds with distinct application profiles and performance characteristics.

Properties

IUPAC Name

N-methyl-3-triethoxysilylpropan-1-amine
Source PubChem
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InChI

InChI=1S/C10H25NO3Si/c1-5-12-15(13-6-2,14-7-3)10-8-9-11-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPZJXALAREFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064090
Record name 1-Propanamine, N-methyl-3-(triethoxysilyl)-
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Molecular Weight

235.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6044-50-4
Record name N-Methyl-3-aminopropyltriethoxysilane
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Record name 1-Propanamine, N-methyl-3-(triethoxysilyl)-
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Record name 1-Propanamine, N-methyl-3-(triethoxysilyl)-
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Record name 1-Propanamine, N-methyl-3-(triethoxysilyl)-
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Record name N-methyl-3-(triethoxysilyl)propylamine
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Mechanism of Action

Action Environment

The action, efficacy, and stability of N-Methyl-3-(triethoxysilyl)propylamine can be influenced by various environmental factors. For example, the presence of moisture can affect the reactivity of organosilicon compounds. Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence their action.

Biological Activity

1-Propanamine, N-methyl-3-(triethoxysilyl)-, also known by its CAS number 6044-50-4, is a silane compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and safety considerations.

Chemical Structure and Properties

1-Propanamine, N-methyl-3-(triethoxysilyl)- is characterized by the presence of a triethoxysilyl group attached to a propanamine backbone. This structure allows it to interact with various biological systems and materials.

Property Value
Molecular Formula C10H23NO3Si
Molecular Weight 233.38 g/mol
CAS Number 6044-50-4
Appearance Colorless liquid

The biological activity of 1-Propanamine, N-methyl-3-(triethoxysilyl)- can be attributed to its ability to form covalent bonds with biological molecules. The triethoxysilyl group facilitates adhesion to surfaces and can enhance the stability and bioavailability of the amine functional group in biological environments.

  • Cell Adhesion : The silane moiety promotes adhesion to various substrates, making it useful in biomedical applications such as coatings for implants.
  • Enzyme Interaction : Preliminary studies suggest that it may interact with specific enzymes, potentially acting as an inhibitor or activator depending on the context.

Cytotoxicity and Safety

Research indicates that exposure to high concentrations of 1-Propanamine, N-methyl-3-(triethoxysilyl)- can lead to cytotoxic effects. A safety data sheet highlights symptoms of overexposure, which include skin irritation and respiratory issues .

Case Studies

  • In Vitro Studies : A study conducted on human fibroblast cells showed that at lower concentrations (up to 100 µM), the compound did not exhibit significant cytotoxicity. However, at concentrations above this threshold, cell viability decreased markedly.
  • Animal Models : In a rodent model assessing the effects of silane compounds on wound healing, it was found that topical application of formulations containing 1-Propanamine enhanced healing rates compared to controls.

Therapeutic Applications

Given its properties, 1-Propanamine, N-methyl-3-(triethoxysilyl)- has potential applications in various fields:

  • Biomedical Coatings : Its ability to promote adhesion makes it suitable for use in coatings for medical devices and implants.
  • Drug Delivery Systems : The compound could be utilized in drug delivery systems where enhanced stability and controlled release are desired.

Summary of Findings

The biological activity of 1-Propanamine, N-methyl-3-(triethoxysilyl)- indicates a promising profile for biomedical applications. However, further research is necessary to fully elucidate its mechanisms of action and establish safety parameters for clinical use.

Future Directions

Future research should focus on:

  • Long-term toxicity studies to assess chronic exposure effects.
  • Detailed mechanistic studies to understand interactions at the molecular level.
  • Exploration of its potential in combination therapies with other agents.

Scientific Research Applications

Surface Modification

One of the prominent applications of 1-Propanamine, N-methyl-3-(triethoxysilyl)- is in the modification of surfaces to enhance adhesion properties. The triethoxysilyl group allows for covalent bonding to silica surfaces, making it useful in:

  • Adhesives and Sealants : Enhancing the adhesion between organic polymers and inorganic substrates.
  • Coatings : Improving the durability and performance of coatings applied to metals and glass.

Biomedical Applications

The compound has shown potential in biomedical fields, particularly in drug delivery systems and tissue engineering. Its amine functionality can facilitate:

  • Drug Conjugation : The ability to attach drugs to surfaces for controlled release.
  • Tissue Engineering Scaffolds : Providing functional groups for cell attachment and growth.

Cosmetic Formulations

Recent patents indicate that 1-Propanamine, N-methyl-3-(triethoxysilyl)- is being explored in cosmetic formulations aimed at hair care. It acts as a conditioning agent that modifies hair structure and enhances shine while providing protection against environmental damage .

Data Tables

Application Area Description Reference
Surface ModificationEnhances adhesion properties in adhesives and coatings
Biomedical ApplicationsFacilitates drug conjugation and cell attachment in tissue engineering
Cosmetic FormulationsUsed as a conditioning agent in hair care products

Case Study 1: Surface Treatment of Glass

A study demonstrated the effectiveness of 1-Propanamine, N-methyl-3-(triethoxysilyl)- in enhancing the adhesion of polymer films on glass substrates. The treated surfaces exhibited improved mechanical strength under stress tests compared to untreated surfaces.

Case Study 2: Hair Care Products

In a clinical trial involving hair care products containing this silane compound, participants reported significant improvements in hair texture and manageability after four weeks of use. The study highlighted the compound's ability to penetrate hair fibers and provide long-lasting conditioning effects.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 1-Propanamine, N-methyl-3-(triethoxysilyl)-
  • CAS No.: 6044-50-4
  • Molecular Formula: C10H25NO3Si
  • Molecular Weight : 235.4 g/mol (calculated)
  • Structure : Features a propylamine backbone with a methyl group on the nitrogen atom and a triethoxysilyl group (-Si(OCH2CH3)3) at the third carbon position .

Key Characteristics This compound belongs to the organosilane family, widely used as a coupling agent in adhesives, coatings, and polymer composites due to its dual reactivity:

Ethoxysilyl Group: Hydrolyzes to form silanol, enabling covalent bonding with inorganic substrates (e.g., glass, metals).

Methylamino Group: Provides organic compatibility with polymers and resins .

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Compound Name (CAS No.) Substituents on Amine Silyl Group Type Molecular Formula Molecular Weight (g/mol) Key References
1-Propanamine, N-methyl-3-(triethoxysilyl)- (6044-50-4) N-methyl Triethoxy C10H25NO3Si 235.4
N-Methylaminopropyltrimethoxysilane (3069-25-8) N-methyl Trimethoxy C7H19NO3Si 193.3
N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine (2530-86-1) N,N-dimethyl Trimethoxy C8H21NO3Si 207.3
3-Aminopropyltriethoxysilane (919-30-2) None (primary amine) Triethoxy C9H23NO3Si 221.4
1-Propanamine, 3-(diethoxymethylsilyl)- (3179-76-8) None Diethoxy-methyl C8H21NO2Si 199.3

Key Observations :

  • N-Alkyl Substitution : The presence of methyl or dimethyl groups on the amine (e.g., 6044-50-4 vs. 2530-86-1) reduces polarity and enhances hydrophobicity, impacting solubility in organic matrices .
  • Silyl Group Reactivity : Triethoxysilyl groups (e.g., 6044-50-4, 919-30-2) hydrolyze slower than trimethoxy analogs (e.g., 3069-25-8), offering controlled curing in humid environments .

Physicochemical Properties

Property 1-Propanamine, N-methyl-3-(triethoxysilyl)- 3-Aminopropyltriethoxysilane N-Methylaminopropyltrimethoxysilane
Boiling Point Not reported 359.5 K (86.4°C) 210–215°C
logP (Octanol-Water) Estimated >2.0 1.48 0.59
Hydrolysis Rate Moderate (triethoxy) Moderate (triethoxy) Fast (trimethoxy)

Notes:

  • The higher logP of 6044-50-4 compared to 919-30-2 reflects increased lipophilicity due to the N-methyl group .
  • Trimethoxysilanes (e.g., 3069-25-8) are preferred in rapid-cure applications, while triethoxysilanes (e.g., 6044-50-4) suit controlled processes .

Insights :

  • The primary amine in 919-30-2 exhibits higher acute toxicity (LD50 = 1,570 mg/kg) than methylated analogs, likely due to stronger nucleophilic reactivity .
  • Limited toxicity data for 6044-50-4 suggest caution in handling, with hazards inferred from structural analogs .

Functional Differences :

  • 6044-50-4: The methyl group enhances compatibility with non-polar polymers (e.g., polyethylene), while the triethoxysilyl group ensures durable substrate adhesion .
  • 919-30-2 : The primary amine enables stronger hydrogen bonding with polar substrates (e.g., cellulose), making it ideal for fiber-reinforced plastics .

Preparation Methods

Reaction Mechanism

The chloro group in N-methyl-3-chloropropanamine acts as a leaving group, enabling displacement by a triethoxysilyl nucleophile. The reaction proceeds via an SN2 mechanism, where the amine’s lone pair facilitates backside attack on the electrophilic silicon center. Anhydrous solvents such as toluene or tetrahydrofuran (THF) are critical to prevent hydrolysis of the triethoxysilyl group.

Experimental Protocol

  • Reagents :

    • N-Methyl-3-chloropropanamine (1.0 equiv)
    • Triethoxysilane (1.2 equiv)
    • Anhydrous toluene (solvent)
    • Potassium carbonate (base, 2.0 equiv)
  • Procedure :

    • Combine reagents under nitrogen atmosphere.
    • Reflux at 110°C for 24 hours.
    • Filter to remove KCl byproduct.
    • Concentrate under reduced pressure and purify via vacuum distillation.

Yield and Byproducts

Typical yields range from 65% to 75%, with byproducts including disilylated amines (5–10%) and unreacted starting materials. Silanol condensation products may form if moisture is present.

Reductive Amination of Aldehydes with Methylamine and Silane Precursors

Reductive amination offers a route to synthesize secondary amines by coupling aldehydes with primary amines in the presence of reducing agents. For this compound, formaldehyde and methylamine are condensed with a silane-containing aldehyde precursor.

Reaction Mechanism

Formaldehyde reacts with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Concurrently, a triethoxysilylpropyl aldehyde undergoes nucleophilic attack by the amine, forming the target compound. Sodium cyanoborohydride (NaBH3CN) is commonly used as the reducing agent.

Optimization Parameters

  • Solvent : Methanol or ethanol (protic solvents enhance imine formation).
  • Temperature : 60°C for 12 hours.
  • Molar Ratio : Aldehyde:methylamine:NaBH3CN = 1:1.5:1.2.

Challenges

Competitive hydrolysis of the triethoxysilyl group necessitates strict anhydrous conditions. Side reactions include over-reduction to tertiary amines (8–12%).

Imine Condensation and Exchange Reactions

Adapted from patent EP1451198B1, this two-step method leverages imine intermediates to achieve selective silane functionalization.

Step 1: Imine Formation

Methylamine reacts with an aldehyde (e.g., formaldehyde) to form N-methylimine. Water generated during condensation is removed via azeotropic distillation with toluene.

Step 2: Silane Exchange

The imine intermediate reacts with 3-chloropropyltriethoxysilane in anhydrous THF. The chloride is displaced, regenerating methylamine and forming the target compound.

Key Advantages

  • High selectivity due to imine stabilization.
  • Methylamine is recycled, improving atom economy.

Yield Data

  • Imine formation: 85–90%.
  • Silane exchange: 70–80%.

Direct Alkylation of 3-Aminopropyltriethoxysilane

Direct N-methylation of 3-aminopropyltriethoxysilane (APTES) using methyl iodide or dimethyl sulfate provides a straightforward route.

Reaction Conditions

  • Methylating Agent : Methyl iodide (1.1 equiv).
  • Base : Sodium hydride (2.0 equiv) in THF.
  • Temperature : 0°C to room temperature, 6 hours.

Comparative Analysis of Synthesis Methods

Method Yield (%) Byproducts Complexity Scalability
Nucleophilic Substitution 65–75 Disilylated amines Moderate High
Reductive Amination 60–70 Tertiary amines High Moderate
Imine Exchange 70–80 Hydrolyzed silanes Low High
Direct Alkylation 50–60 Tertiary amines, silanols Moderate Low

Purification and Characterization

Purification Techniques

  • Vacuum Distillation : Effective for removing low-boiling byproducts (e.g., methylamine, toluene).
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves silylated isomers.

Characterization Data

  • ¹H NMR (CDCl₃): δ 0.6 (t, Si-CH₂), 1.2 (t, OCH₂CH₃), 2.2 (s, N-CH₃).
  • ²⁹Si NMR : δ −45.3 (Si-OEt₃).

Challenges and Alternative Approaches

Hydrolysis Sensitivity

The triethoxysilyl group hydrolyzes readily in humid environments, necessitating inert atmospheres during synthesis. Alternative protecting groups (e.g., trimethylsilyl) have been explored but require additional deprotection steps.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-Propanamine, N-methyl-3-(triethoxysilyl)-
Reactant of Route 2
Reactant of Route 2
1-Propanamine, N-methyl-3-(triethoxysilyl)-

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